Home > Products > Screening Compounds P127788 > 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide - 2034370-41-5

2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Catalog Number: EVT-2491106
CAS Number: 2034370-41-5
Molecular Formula: C18H21N7O2
Molecular Weight: 367.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This group encompasses a series of novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline []. These derivatives were designed and tested for their antimicrobial activity.
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide. The variations lie in the substituents attached to this core structure. This makes them relevant for understanding structure-activity relationships within this chemical class.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for the treatment of solid tumors []. It exhibited species-dependent toxicity, particularly renal complications, due to its metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) [].
  • Relevance: While structurally distinct in its quinoline and thioether moieties, SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide. Its metabolic profile and associated toxicity highlight the importance of understanding potential metabolic liabilities within this heterocyclic class.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors []. It exhibited a reduced propensity to induce physical dependence in mice compared to benzodiazepines [].
  • Relevance: L-838,417 is structurally related to 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide through the presence of the [, , ]triazolo[4,3-b]pyridazine core. The variations in substituents and their impact on pharmacological properties offer insights into structure-activity relationships within this class of compounds.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-MET inhibitor []. Despite desirable pharmacokinetic properties, it exhibited high NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity [].
  • Relevance: Like 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide, Compound 1 contains the [, , ]triazolo[4,3-b]pyridazine system. The study of Compound 1 underscores the importance of evaluating potential bioactivation and toxicity risks associated with compounds containing this heterocyclic moiety.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Both Compound 2 and 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide share the central [, , ]triazolo[4,3-b]pyridazine unit. The comparative analysis of Compounds 1 and 2 emphasizes the challenges and strategies in mitigating potential bioactivation liabilities associated with this chemical class.
Source and Classification

The compound is derived from a class of molecules known for their diverse biological activities. It features a pyridazine core linked to a triazole moiety and a nicotinamide group, which are known to exhibit various pharmacological effects. The synthesis and characterization of this compound have been discussed in patent literature and scientific articles focusing on lead optimization for drug discovery .

Synthesis Analysis

The synthesis of 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide typically involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through the reaction of an appropriate pyridazine derivative with azides or other nitrogen sources under acidic or basic conditions.
  2. Pyrrolidine Attachment: The pyrrolidine group is introduced via nucleophilic substitution or coupling reactions, where the nitrogen atom of pyrrolidine acts as a nucleophile.
  3. Nicotinamide Coupling: The final step involves coupling the resulting intermediate with an ethoxy-substituted nicotinamide derivative. This can be facilitated by using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of nicotinamide.

The entire synthesis process requires careful control of reaction conditions including temperature, pH, and reaction time to optimize yields and purity .

Molecular Structure Analysis

The molecular structure of 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide can be described as follows:

  • Molecular Formula: C16_{16}H20_{20}N6_{6}O2_{2}
  • Key Functional Groups:
    • Ethoxy group (-OCH2_2CH3_3)
    • Nicotinamide moiety (a pyridine ring with an amide)
    • Triazole ring (a five-membered ring containing three nitrogen atoms)

The compound's structure allows for potential interactions with biological targets due to its multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions .

Chemical Reactions Analysis

Chemical reactions involving this compound primarily focus on its interactions with biological macromolecules. Key reactions include:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases like malaria.
  2. Reactivity with Biological Targets: The presence of electron-rich regions in the triazole and pyridazine rings allows for electrophilic attacks on biological targets.

These reactions can be quantitatively analyzed using techniques such as enzyme kinetics to determine IC50 values (the concentration required to inhibit 50% of enzyme activity) .

Mechanism of Action

The mechanism of action for 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide involves:

  1. Target Binding: The compound likely binds to active sites on enzymes or receptors due to its structural complementarity.
  2. Inhibition Pathways: By inhibiting specific enzymes involved in nucleotide synthesis or metabolic pathways, it disrupts cellular processes necessary for pathogen survival or proliferation.

Experimental studies have shown that compounds with similar structures exhibit significant activity against Plasmodium falciparum and other pathogens by targeting their dihydroorotate dehydrogenase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydrophilic groups.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to fall within the range typical for similar organic compounds.

These properties are crucial for determining the compound's behavior in biological systems and its formulation into pharmaceutical preparations .

Applications

The potential applications of 2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide include:

  1. Antimicrobial Agents: Due to its inhibitory effects on enzymes relevant to pathogen survival.
  2. Cancer Therapeutics: Its ability to interfere with cellular metabolism could make it useful in oncology.

Research continues into optimizing this compound's efficacy and safety profile for clinical applications .

Properties

CAS Number

2034370-41-5

Product Name

2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

IUPAC Name

2-ethoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C18H21N7O2

Molecular Weight

367.413

InChI

InChI=1S/C18H21N7O2/c1-2-27-18-13(6-5-9-19-18)17(26)20-12-16-22-21-14-7-8-15(23-25(14)16)24-10-3-4-11-24/h5-9H,2-4,10-12H2,1H3,(H,20,26)

InChI Key

UXMSQIZOVXZHKD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.